molecular formula C15H21Cl3N4O2 B12752847 1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride CAS No. 80712-37-4

1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride

Cat. No.: B12752847
CAS No.: 80712-37-4
M. Wt: 395.7 g/mol
InChI Key: SCOGMXHTTUAKSW-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3,5-Dichlorophenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with 3,5-dichlorobenzoyl chloride in the presence of a base.

    N-Methylation and Carbamoylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the compound’s pharmacological effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarboxamide derivatives: Compounds with similar structures but different substituents on the piperazine ring.

    3,5-Dichlorophenyl derivatives: Compounds with the 3,5-dichlorophenyl group but different functional groups attached.

Uniqueness

1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

80712-37-4

Molecular Formula

C15H21Cl3N4O2

Molecular Weight

395.7 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C15H20Cl2N4O2.ClH/c1-18(2)14(22)19(3)15(23)21-6-4-20(5-7-21)13-9-11(16)8-12(17)10-13;/h8-10H,4-7H2,1-3H3;1H

InChI Key

SCOGMXHTTUAKSW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=CC(=C2)Cl)Cl.Cl

Origin of Product

United States

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